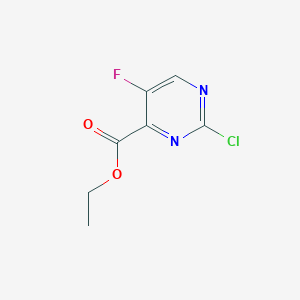

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPIVLSUXRHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246632-85-8 | |

| Record name | ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyrimidine Building Block

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and, as such, is a privileged scaffold in the design of therapeutic agents. The strategic placement of chloro and fluoro substituents on the pyrimidine ring, combined with an ethyl carboxylate group, offers medicinal chemists a versatile molecular building block. These functional groups provide multiple reaction sites for molecular elaboration and can significantly influence the compound's physicochemical properties and biological activity. Halogenated pyrimidines are known to be key intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and antifungal agents.[1][2] This guide provides a comprehensive overview of the known physical properties of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, alongside detailed experimental protocols for their determination, to support its application in research and development.

Core Physicochemical Properties

The physical characteristics of a compound are critical in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 1246632-85-8 | [3] |

| Molecular Formula | C₇H₆ClFN₂O₂ | [3] |

| Molecular Weight | 204.59 g/mol | [3] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 330.0 ± 27.0 °C (Predicted) | LookChem |

| Density | 1.397 ± 0.06 g/cm³ (Predicted) | LookChem |

| Solubility | Data not available | |

| Melting Point | Data not available |

Note: The boiling point and density are predicted values and should be confirmed experimentally.

Structural and Spectroscopic Data

A definitive understanding of a molecule's structure is paramount for its application in synthesis and biological studies. While publicly accessible spectral data for Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[3]

Chemical Structure and Functional Groups

The structure of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an ethyl carboxylate group at the 4-position.

Caption: Chemical structure of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate.

Experimental Protocol: Determination of Boiling Point for High-Boiling Liquids

The accurate determination of the boiling point is a fundamental procedure for characterizing a liquid compound. Given the predicted high boiling point of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, a method suitable for high-boiling liquids, such as the Thiele tube method, is recommended.[4][5] This method is advantageous as it requires a small amount of the sample.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] In the Thiele tube method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is observed. This temperature corresponds to the boiling point.

Materials and Apparatus

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 400 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heat-resistant rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

High-boiling point heating fluid (e.g., silicone oil)

-

Safety goggles, lab coat, and appropriate gloves

Step-by-Step Methodology

-

Preparation of the Sample Assembly:

-

Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.

-

Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb. Ensure the rubber band is positioned well above the level of the heating fluid to prevent it from melting.

-

-

Setting up the Thiele Tube:

-

Fill the Thiele tube with the heating fluid to a level that will immerse the thermometer bulb and the sample but is below the side arm.

-

Clamp the Thiele tube securely to a retort stand.

-

Carefully insert the thermometer with the attached sample tube into the Thiele tube, ensuring the thermometer bulb is positioned in the center of the main body of the tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a heating mantle or a micro-burner. The design of the Thiele tube allows for convection currents to ensure uniform heating of the fluid.[5]

-

As the temperature rises, a stream of air bubbles will be observed escaping from the open end of the capillary tube.

-

Continue to heat gently until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

-

Determining the Boiling Point:

-

Once a steady stream of bubbles is observed, remove the heat source.

-

Allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

The boiling point is the temperature at which the bubbling stops, and the liquid is just beginning to be drawn back into the capillary tube.[5] Record this temperature.

-

For accuracy, it is advisable to repeat the determination. Allow the apparatus to cool significantly before reheating.

-

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Applications in Drug Discovery and Development

While specific applications of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in compounds with significant biological activity. Pyrimidine derivatives are known to act as kinase inhibitors, which are a major class of anticancer drugs.[1][2] The chloro and fluoro substituents can modulate the electronic properties of the pyrimidine ring and provide opportunities for further chemical modifications, such as nucleophilic aromatic substitution reactions, to build more complex molecules. This makes Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any halogenated heterocyclic compound, appropriate safety precautions should be taken when handling Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate.

-

Hazard Statements: Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is a strategically important building block for medicinal chemistry and drug discovery. Its physical properties, particularly its high boiling point, necessitate specific handling and characterization techniques. This guide provides a consolidated resource of its known physicochemical data and a detailed protocol for the experimental determination of its boiling point. A thorough understanding of these properties is essential for its effective use in the synthesis of novel therapeutic agents. Further research to experimentally verify the predicted properties and to explore its reactivity and applications will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

-

BOILING POINT DETERMINATION. University of Calgary. Available at: [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Available at: [Link]

-

Cas 1246632-85-8,2-chloro-5-fluoropyrimidine-4-carboxylic acid ethyl ester. LookChem. Available at: [Link]

Sources

- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1246632-85-8|Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate has emerged as a cornerstone, offering a unique combination of reactivity and structural versatility. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this pivotal molecule, from its fundamental structure to its critical role in the synthesis of life-saving medicines.

Molecular Structure and Physicochemical Properties: A Foundation of Reactivity

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate (CAS Number: 1246632-85-8) is a polysubstituted pyrimidine, a class of heterocyclic compounds fundamental to the structure of nucleic acids and numerous pharmaceuticals.[1] Its molecular architecture is characterized by a pyrimidine ring functionalized with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an ethyl carboxylate group at the 4-position.

The strategic placement of these substituents dictates the molecule's reactivity profile. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, compounded by the inductive effects of the chloro and fluoro groups, renders the pyrimidine core electron-deficient. This electronic characteristic is the primary driver of its utility in organic synthesis, making the chlorinated and fluorinated positions susceptible to nucleophilic aromatic substitution (SNAr).[2]

Table 1: Physicochemical Properties of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

| Property | Value | Source |

| CAS Number | 1246632-85-8 | [1][3] |

| Molecular Formula | C₇H₆ClFN₂O₂ | [3] |

| Molecular Weight | 204.59 g/mol | [3] |

| Predicted Boiling Point | 330.0 ± 27.0 °C | [1] |

| Predicted Density | 1.397 ± 0.06 g/cm³ | [1] |

Molecular Structure Diagram

Caption: Molecular structure of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate.

Synthesis and Purification: A Representative Protocol

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

This protocol is a representative method and may require optimization.

Step 1: Cyclization to form the pyrimidine core

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve diethyl 2-fluoro-3-oxosuccinate in a suitable solvent such as ethanol.

-

Add an equimolar amount of urea.

-

Slowly add a solution of sodium ethoxide in ethanol to the mixture while maintaining the temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting crude ethyl 5-fluoro-2-hydroxypyrimidine-4-carboxylate can be purified by recrystallization or used directly in the next step.

Step 2: Chlorination of the pyrimidine ring

-

Suspend the crude ethyl 5-fluoro-2-hydroxypyrimidine-4-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Representative workflow for the synthesis of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate.

Chemical Reactivity and Key Transformations

The synthetic utility of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate lies in the differential reactivity of its halogen substituents. The chlorine atom at the C2 position is generally more susceptible to nucleophilic displacement than the fluorine atom at the C5 position. This regioselectivity is a critical aspect that allows for sequential and controlled functionalization of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this molecule is SNAr. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride at the C2 position. The reaction is typically carried out in the presence of a base to neutralize the liberated HCl. The fluorine at C5 is less reactive towards nucleophilic attack but can be displaced under more forcing conditions or by using highly reactive nucleophiles.[6][7]

The ester group at the C4 position can also undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Key Reaction Pathway Diagram

Caption: General scheme for the nucleophilic substitution at the C2 position.

Applications in Drug Discovery and Development

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is a valuable building block in the synthesis of a variety of biologically active molecules. Its pyrimidine core is a common feature in many approved drugs and clinical candidates.

A. Intermediate in the Synthesis of Kinase Inhibitors

A significant application of this and structurally related pyrimidines is in the development of kinase inhibitors. The 2-amino-pyrimidine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. By displacing the C2-chloro group with various amines, a diverse library of potential kinase inhibitors can be generated.

B. Precursor for Antifungal Agents

Halogenated pyrimidines are crucial intermediates in the synthesis of several antifungal drugs. For instance, the structurally related 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent.[4][8] The reactivity of the chloro- and fluoro-substituents allows for the construction of the complex molecular architecture of these drugs.

Analytical Characterization

The identity and purity of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the ethyl group (a quartet and a triplet) and a singlet for the proton on the pyrimidine ring. ¹³C NMR would provide signals for all the carbon atoms in the molecule, and ¹⁹F NMR would show a signal corresponding to the fluorine atom.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O of the ester, C=N and C=C bonds of the pyrimidine ring, and C-F and C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

While specific spectral data for this exact compound is not widely published, data from structurally similar compounds can be used for comparison and confirmation of the expected chemical shifts and fragmentation patterns.[9][10]

Conclusion

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique arrangement of functional groups provides a versatile platform for the synthesis of a wide array of complex and biologically active molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of the next generation of therapeutics.

References

-

4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. (URL: [Link])

- US20080194820A1 - Process For Preparing Voriconazole - Google P

-

Cas 1246632-85-8,2-chloro-5-fluoropyrimidine-4-carboxylic acid ethyl ester | lookchem. (URL: [Link])

-

NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. (URL: [Link])

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. (URL: [Link])

-

Ethyl2-Chloro-5-fluoropyrimidine-4-carboxylate [CAS: 1246632-85-8] - Ivy Fine Chemicals. (URL: [Link])

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (URL: [Link])

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones - ResearchGate. (URL: [Link])

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - NIH. (URL: [Link])

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (URL: [Link])

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals. (URL: [Link])

-

2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem. (URL: [Link])

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (URL: [Link])

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])

-

Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents - PubMed. (URL: [Link])

-

LC-NMR-MS in drug discovery - PubMed. (URL: [Link])

-

Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PubMed Central. (URL: [Link])

-

NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - MDPI. (URL: [Link])

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (URL: [Link])

-

Conjugate addition of nucleophiles to the vinyl function of 2-chloro-4-vinylpyrimidine derivatives - PubMed. (URL: [Link])

- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google P

-

Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Patsnap Eureka. (URL: [Link])

-

Synthesis of 3-Phosphorylated Thiazolo[3,2-a]pyrimidine-6-carboxylates - ResearchGate. (URL: [Link])

Sources

- 1. Cas 1246632-85-8,2-chloro-5-fluoropyrimidine-4-carboxylic acid ethyl ester | lookchem [lookchem.com]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1246632-85-8|Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 8. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 9. LC-NMR-MS in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Foreword: The Analytical Imperative of Fluorinated Pyrimidines

An In-Depth Technical Guide to the Mass Spectrometry of Fluorinated Pyrimidines

In the landscape of modern therapeutics, fluorinated pyrimidines stand as a cornerstone of anticancer chemotherapy. Compounds such as 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine are indispensable in the treatment of a wide array of solid tumors.[1][2] The strategic incorporation of fluorine atoms into the pyrimidine scaffold dramatically alters the molecule's electronic properties, metabolic stability, and biological activity.[2] This chemical subtlety, however, introduces unique challenges and opportunities for their analytical determination.

For researchers, clinical scientists, and drug development professionals, accurately quantifying these compounds and their metabolites in complex biological matrices is not merely an academic exercise; it is fundamental to understanding pharmacokinetics, ensuring patient safety through therapeutic drug monitoring, and developing next-generation therapies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as the definitive technology for this purpose, offering unparalleled sensitivity and selectivity.[3][4]

This guide moves beyond simple protocols. It is designed to provide a deep, mechanistic understanding of why certain analytical choices are made when analyzing fluorinated pyrimidines. We will explore the nuances of ionization, the predictable yet complex fragmentation pathways, and the robust, validated workflows that generate trustworthy, high-quality data.

The Ionization Conundrum: Choosing the Right Source and Polarity

The journey from a liquid sample to a gas-phase ion is the most critical step in mass spectrometry. For fluorinated pyrimidines, the choice of ionization technique and polarity is dictated by the chemical nature of the target analyte.

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the polar, often thermally labile, nature of fluorinated pyrimidines and their nucleoside or nucleotide metabolites.[5][6] ESI generates ions from a liquid phase by creating a fine, charged aerosol, making it ideal for coupling with liquid chromatography.[7]

-

Positive vs. Negative Ion Mode: The decision hinges on the analyte's ability to accept a proton (positive mode) or lose a proton (negative mode).

-

Negative Ion Mode ([M-H]⁻): Many fluorinated pyrimidines, like 5-FU itself, possess acidic protons on the pyrimidine ring (pKa ≈ 8.0). In a slightly basic mobile phase, these compounds readily deprotonate to form [M-H]⁻ ions, leading to a highly sensitive and stable signal.[8][9] This is often the preferred mode for 5-FU and its direct metabolites.

-

Positive Ion Mode ([M+H]⁺): Prodrugs like Capecitabine or nucleoside analogs like Gemcitabine contain more basic sites (e.g., amine functionalities) that are readily protonated.[10][11] Therefore, positive ion ESI is typically more effective for these molecules.

-

The causality is clear: The most efficient ionization pathway is chosen by matching the analyte's acid/base chemistry to the ionization mode, thereby maximizing the generation of the target ion and enhancing sensitivity.

Decoding the Fragments: Characteristic Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides specificity by isolating a precursor ion and fragmenting it to produce characteristic product ions. Understanding these fragmentation patterns is key to developing selective and robust quantitative methods.

The strong carbon-fluorine bond (C-F) significantly influences fragmentation. While direct cleavage of the C-F bond is energetically unfavorable, the electronegativity of fluorine directs fragmentation pathways.

Common Fragmentation Pathways for Fluorinated Pyrimidines:

-

Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic fragmentation. A common pathway involves the retro-Diels-Alder reaction, leading to the loss of isocyanic acid (HNCO) or fluoro-isocyanic acid (FNCO).[12]

-

Loss of the Sugar Moiety (for Nucleosides): For nucleoside analogs like Gemcitabine, the most prominent fragmentation is the cleavage of the N-glycosidic bond, resulting in the formation of the protonated or deprotonated fluorinated pyrimidine base as a major product ion.[13] This is a highly specific and abundant transition used in quantitative assays.

-

Neutral Losses from the Ring: Successive losses of small, stable molecules like CO, H₂O, and HCN are also observed, providing further structural confirmation.[14][15]

Below is a diagram illustrating the primary fragmentation pathway for 5-Fluorouracil in negative ion mode.

Caption: Key MS/MS fragmentation pathways of 5-Fluorouracil.

Quantitative Analysis Workflow: A Self-Validating System

The gold standard for quantifying fluorinated pyrimidines in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), typically using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode.[3] A robust workflow ensures accuracy, precision, and reliability.

The entire process, from sample receipt to final concentration value, must be treated as a self-validating system. This is achieved through the use of stable isotope-labeled internal standards (SIL-IS), rigorous validation protocols, and quality control checks.

Caption: A typical LC-MS/MS workflow for quantitative bioanalysis.

Sample Preparation: The Critical First Step

The goal of sample preparation is to remove matrix components (proteins, salts, phospholipids) that can interfere with analysis, while efficiently recovering the analyte.

| Technique | Principle | Advantages | Disadvantages | Best For |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. | Not very clean; risk of ion suppression from phospholipids. | High-throughput screening. |

| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent. | Cleaner extracts than PPT; can be selective. | More labor-intensive; requires solvent optimization.[9][16] | Removing highly water-soluble interferences. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Cleanest extracts; high concentration factor; can be automated. | Most expensive; requires method development.[4] | Low concentration analytes; complex matrices. |

Expert Insight: The choice of extraction method is a trade-off between cleanliness, recovery, speed, and cost. For routine therapeutic drug monitoring of 5-FU, a simple protein precipitation is often sufficient due to the relatively high concentrations. For metabolite identification or low-level quantification, the cleaner extracts from SPE are often necessary to achieve the required sensitivity and minimize matrix effects.[4]

The Special Case of Derivatization for 5-FU

5-Fluorouracil is highly polar, making it difficult to retain on standard reversed-phase C18 columns. To overcome this, pre-column derivatization is a powerful strategy. A common agent is 4-bromomethyl-7-methoxycoumarin (Br-Mmc), which reacts with the acidic protons on the 5-FU ring.[17][18]

Causality of Derivatization:

-

Improved Chromatography: The derivatization adds a large, non-polar coumarin tag to the 5-FU molecule, significantly increasing its retention on C18 columns and moving it away from the void volume where matrix interferences are most pronounced.

-

Enhanced Sensitivity: The coumarin tag can improve ionization efficiency, leading to a stronger signal in the mass spectrometer.

While effective, derivatization adds complexity and time to the sample preparation workflow. The development of Hydrophilic Interaction Liquid Chromatography (HILIC) has provided an alternative, allowing for the direct analysis of polar compounds like 5-FU without derivatization.[9][19]

Detailed Experimental Protocol: Quantitative Analysis of 5-Fluorouracil in Human Plasma via LC-MS/MS

This protocol describes a robust method for the determination of 5-FU in human plasma using a stable isotope-labeled internal standard and protein precipitation.

4.1. Materials and Reagents

-

5-Fluorouracil (analytical standard)

-

5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard, IS)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

4.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of 5-FU and IS in 50:50 acetonitrile/water.

-

Working Solutions: Serially dilute the stock solutions to create calibration standards (e.g., 10 to 5000 ng/mL) and quality control (QC) samples in plasma.

-

IS Spiking Solution (100 ng/mL): Prepare a working solution of the IS in acetonitrile.

-

Mobile Phase: Prepare Mobile Phase A (10 mM Ammonium Acetate in water) and Mobile Phase B (Acetonitrile).

4.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Spiking Solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial for analysis.

4.4. LC-MS/MS Conditions

-

LC System: UPLC/UHPLC system

-

Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

-

Column Temperature: 40°C

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 95% B to 50% B over 2.0 minutes, hold for 0.5 min, return to 95% B and equilibrate for 1.0 min.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole (QqQ)

-

Ionization: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-Fluorouracil | 129.0 | 42.0 | 25 |

| 5-FU-¹³C,¹⁵N₂ (IS) | 132.0 | 43.0 | 25 |

Note: Collision energies are instrument-dependent and must be optimized.

4.5. Data Analysis

-

Integrate the peak areas for the 5-FU and IS MRM transitions.

-

Calculate the Peak Area Ratio (5-FU / IS).

-

Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

-

Apply a linear regression with 1/x² weighting to the calibration curve.

-

Determine the concentration of 5-FU in the unknown samples and QCs by back-calculating from the regression equation.

Conclusion and Future Outlook

The mass spectrometric analysis of fluorinated pyrimidines is a mature and robust field, essential for both clinical practice and drug development. The principles of leveraging molecular structure to select ionization modes and predict fragmentation are key to developing high-quality analytical methods. While LC-MS/MS on triple quadrupole instruments remains the workhorse for quantification, high-resolution mass spectrometry (HRMS) is playing an increasingly important role in identifying novel metabolites and understanding the complete metabolic fate of these critical drugs.[8] As therapies become more personalized, the need for rapid, sensitive, and precise analytical methods will only continue to grow, ensuring that the full potential of these powerful compounds can be realized safely and effectively.

References

-

Bapiro, T. E., Richards, F. M., Goldgraben, M. A., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 68(5), 1265-1274. Available at: [Link]

-

Jannetto, P. J., & Wu, A. H. (2010). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5-FU, and fluoro-β-alanine (FBAL) in Human Plasma. Therapeutic Drug Monitoring, 32(4), 482-490. Available at: [Link]

-

Merle, P., & Guitton, J. (2004). Simultaneous determination of capecitabine and its metabolite 5-fluorouracil by column switching and liquid chromatographic/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2575-2580. Available at: [Link]

-

Van den Driesschen, G., De Smet, R., Van Bocxlaer, J., et al. (2025). Quantitative UHPLC-MS/MS Analysis of Gemcitabine and Its Active and Inactive Metabolites in Pig Plasma and Lung Tissue in Preparation of Locoregional Therapies for Non-Small Cell Lung Cancer. Journal of Mass Spectrometry, 60(10), e5174. Available at: [Link]

-

Li, W., Luo, L., Wang, Y., et al. (2019). A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction. Journal of Analytical Methods in Chemistry, 2019, 8401815. Available at: [Link]

-

Patel, D., Shah, S., & Patel, C. (2025). Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Critical Reviews in Analytical Chemistry. Available at: [Link]

-

Burckhardt, G., Hagos, Y., & Pastor-Anglada, M. (2021). Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry?. Pharmaceuticals, 14(11), 1146. Available at: [Link]

-

Khatun, Z., Nur, S., & Islam, M. R. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 11(8), 519. Available at: [Link]

-

van der Burgt, P. J. M., & Eden, S. (2018). The Study of Positive-Ion Mass Spectrometry of 5-Fluorouracil Using Low-Energy Electron Impact. Maynooth University Research Archive Library. Available at: [Link]

-

van der Burgt, P. (2019). Fragmenting ions and radiation sensitizers. EPJ D Highlight. Available at: [Link]

-

Wang, K., Nano, M., Mulligan, T., et al. (1998). Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(9), 970-976. Available at: [Link]

-

Anderson, R. H., & Cedergren, J. E. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449. Available at: [Link]

-

Mohler, V., & Brodbelt, J. S. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3988-3994. Available at: [Link]

-

Kgare, M., & Torto, N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6698919. Available at: [Link]

-

van der Burgt, P. J. M., & Sassin, P. (2018). Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Journal of Physics: Conference Series, 1089, 012033. Available at: [Link]

-

McPhee, D. J., & Schlenk, D. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(2), 920-930. Available at: [Link]

-

Wetzel, W. C. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

-

Derissen, N. L., Hillebrand, M. J. X., Rosing, H., et al. (2015). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Analytical and Bioanalytical Chemistry, 407(23), 7025-7036. Available at: [Link]

-

Sharma, R., & Singh, S. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Chilean Chemical Society, 57(2), 1143-1145. Available at: [Link]

-

Berney, C., & Arp, T. A. (2018). Structures and Relative Glycosidic Bond Stabilities of Protonated 2′-Fluoro-Substituted Purine Nucleosides. Journal of the American Society for Mass Spectrometry, 29(10), 2058-2067. Available at: [Link]

-

Al-Subaie, A. M., & Al-Badr, A. A. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules, 28(11), 4531. Available at: [Link]

-

Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. Available at: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(3), 85-91. Available at: [Link]

-

Li, W., & Bartlett, M. G. (2012). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 30(10), 920-928. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]

-

Ho, M. L., & Mascal, M. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Organic & Biomolecular Chemistry, 20(47), 9269-9281. Available at: [Link]

-

Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

-

Qiu, H., & Sheng, L. (2008). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Fluorine Chemistry, 129(5), 335-352. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. article.sapub.org [article.sapub.org]

- 16. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Pyrimidine Carboxylate Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidine Carboxylates

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules.[1][2] As an essential building block of nucleic acids—cytosine, thymine, and uracil—it is fundamental to all living matter.[3][4] This inherent biocompatibility and versatile chemical nature have allowed for its incorporation into numerous therapeutic agents, from anticancer to antiviral drugs.[3][5]

This guide focuses specifically on the substituted pyrimidine carboxylate moiety. The addition of a carboxylate group (or its ester/amide derivatives) to the versatile pyrimidine ring creates a molecular framework with unique electronic and steric properties, enabling fine-tuned interactions with a multitude of biological targets. We will explore the significant biological activities of these compounds, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape, focusing on three principal areas of activity: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Substituted pyrimidine carboxylates have emerged as a highly promising class of anticancer agents, exhibiting efficacy against a range of human cancer cell lines including breast, lung, colon, and leukemia.[6][7][8] Their therapeutic effect is not monolithic but stems from the ability to interfere with multiple, distinct pathways crucial for tumor growth and survival.

Mechanisms of Action

The primary anticancer mechanisms identified for this class of compounds involve the direct inhibition of key enzymes that regulate cell cycle progression and DNA integrity.

-

Kinase Inhibition: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling.[6] For example, specific derivatives have been shown to inhibit Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, which is often overexpressed in metastatic cancers like triple-negative breast cancer.[1] By blocking the ATP-binding pocket of such kinases, these compounds prevent the phosphorylation of downstream substrates, thereby halting the signaling cascade that promotes tumor growth.

-

Topoisomerase II Inhibition: Topoisomerases are vital enzymes that resolve the topological stress in DNA during replication and transcription.[9] Certain pyrimidine carboxylates act as topoisomerase II inhibitors.[7][10] They stabilize the transient DNA-enzyme complex, leading to double-strand breaks that cannot be repaired, ultimately triggering programmed cell death (apoptosis).[10]

-

Antimetabolite Activity: Drawing inspiration from foundational chemotherapy drugs like 5-fluorouracil, some pyrimidine carboxylates function as antimetabolites.[6][9] They mimic endogenous nucleobases and are mistakenly incorporated into DNA or RNA, or they block essential enzymes like thymidylate synthase, which is required for DNA synthesis.[9] This disruption of nucleic acid synthesis is particularly toxic to rapidly dividing cancer cells.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these molecules is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic structures, such as a pyrazole ring to form pyrazolo[3,4-d]pyrimidines, has proven to be a successful strategy. In one study, a series of pyrazolo[3,4-d]pyrimidin-4-ones were evaluated, and it was found that a 5-(4-nitrobenzylideneamino) substituent produced the most potent compound against the MCF-7 breast cancer cell line, with an IC50 value of 11 µM.[11]

-

Substituents on Phenyl Rings: When the pyrimidine core is attached to phenyl groups, substitutions on these outlying rings are critical. The presence of electron-withdrawing groups, such as a fluorine atom at the para-position, has been shown to enhance antitumor activity.[8]

-

Amide vs. Ester Functionality: The carboxylate group is often derivatized as an ester or amide to modulate properties like cell permeability and target binding. The specific choice of amine or alcohol used in this derivatization can dramatically influence biological activity by introducing new hydrogen bond donors/acceptors or steric bulk.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative substituted pyrimidine carboxylate derivatives against various cancer cell lines.

| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 10e | Pyrazolo[3,4-d]pyrimidin-4-one | 3,6-dimethyl-1-phenyl; 5-(4-nitrobenzylideneamino) | MCF-7 (Breast) | 11 | [11] |

| 10d | Pyrazolo[3,4-d]pyrimidin-4-one | 3,6-dimethyl-1-phenyl; 5-(4-chlorobenzylideneamino) | MCF-7 (Breast) | 12 | [11] |

| 72 | Pyrimidine | Fused with 7-azaindole | MDA-MB-231 (Breast) | 0.126 | [1] |

| 2d | Pyrido[2,3-d]pyrimidine | 5-(Thiophen-2-yl); 7-(4-nitrophenyl) | A549 (Lung) | Strong cytotoxicity at 50 µM | [12] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a standard method for determining drug-induced cytotoxicity in cancer cell lines, relying on the measurement of cellular protein content.[10]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells, resulting in the desired final concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water to remove TCA and dead cells. Allow the plate to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

-

Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualization: Kinase Inhibition Pathway

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, and the development of effective anti-inflammatory agents remains a critical goal. Substituted pyrimidine carboxylates have been investigated as potent anti-inflammatory agents, primarily through their ability to modulate the production of prostaglandins, key mediators of inflammation. [13][14]

Mechanism of Action: Selective COX-2 Inhibition

The most well-documented anti-inflammatory mechanism for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. [14]

-

COX Enzymes: There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins (PGE2). [14]* Selective Inhibition: The ideal anti-inflammatory drug selectively inhibits COX-2 over COX-1 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Several pyrimidine derivatives have been identified as highly selective COX-2 inhibitors, outperforming reference drugs like piroxicam and showing selectivity comparable to meloxicam. [15]By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins. [14]

Structure-Activity Relationship (SAR) for COX-2 Selectivity

Achieving COX-2 selectivity requires specific structural features that exploit the differences between the active sites of the two isoforms.

-

Pharmacophore Mimicry: The design of pyrimidine-based COX-2 inhibitors often mimics the pharmacophores of known selective inhibitors like celecoxib. The presence of a heterocyclic core (the pyrimidine), a carboxylic acid or bioisostere, and specific hydrophobic groups allows the molecule to bind tightly within the larger, more accommodating active site of COX-2 while fitting poorly into the narrower COX-1 active site. [16]* Pyrazolo[3,4-d]pyrimidine Core: This fused heterocyclic system has been particularly effective. Derivatives of this core showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2, with IC50 values as low as 0.04 µM, equivalent to the standard drug celecoxib. [14]

Quantitative Data: COX Inhibition and Selectivity

The following table summarizes the inhibitory activity and selectivity of pyrimidine derivatives against COX isoenzymes.

| Compound ID | Core Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

| L1 | Pyrimidine Derivative | >100 | 12.5 | >8 | [15] |

| L2 | Pyrimidine Derivative | >100 | 15.2 | >6.5 | [15] |

| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Not Reported | 0.04 | Not Reported | [14] |

| Compound 6 | Pyrazolo[3,4-d]pyrimidine | Not Reported | 0.04 | Not Reported | [14] |

| Celecoxib | Reference Drug | 15 | 0.04 | 375 | [14][16] |

Experimental Protocol: In Vitro COX Inhibition Assay (TMPD Oxidation)

This assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by the COX enzyme produces a colored product that can be measured spectrophotometrically. [15]

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, heme cofactor, and the test compound at various concentrations.

-

Pre-incubation: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrates, arachidonic acid and TMPD, to each well to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the change in absorbance at 595 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without an inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value for each COX isoform.

Visualization: Arachidonic Acid Cascade and COX Inhibition

Caption: Inhibition of the inflammatory pathway via selective blocking of the COX-2 enzyme.

Conclusion and Future Perspectives

The substituted pyrimidine carboxylate scaffold is a remarkably versatile and productive framework in the field of drug discovery. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, driven by their ability to interact with a wide range of biological targets. The structure-activity relationship studies consistently show that potency and selectivity can be precisely modulated through strategic substitutions on the pyrimidine ring and its associated functionalities.

The future of research in this area is bright. Key opportunities lie in the development of multi-target agents, such as dual kinase/COX-2 inhibitors, which could offer synergistic therapeutic effects. Furthermore, a deeper exploration of less common biological activities and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro results of these compounds into clinically successful therapeutics. As synthetic methodologies become more advanced, the ability to generate novel and diverse libraries of substituted pyrimidine carboxylates will undoubtedly continue to fuel the discovery of next-generation medicines.

References

-

Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

-

Alam, M. M., et al. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 12(4), 386-394. [Link]

-

Ghorab, M. M., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

-

Khan, I., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(4), 5363-5377. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 56-69. [Link]

-

Shaik, A. B., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 10(4), 160-171. [Link]

-

Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

-

Shaik, A. B., et al. (2018). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

-

Mock, E. D., et al. (2020). Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Leiden University. [Link]

-

Tummatorn, J., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8258. [Link]

-

Çakır, G., et al. (2024). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

-

Chilmon-Litza, I., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(10), 2351. [Link]

-

Sharma, J. R., et al. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 71(3), 244-248. [Link]

-

Sroka, W. D., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

-

Al-Abdullah, E. S., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(5), 6296-6307. [Link]

-

Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38551-38571. [Link]

-

Shaik, A. B., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds. [Link]

-

Kumar, V., et al. (2018). An overview on synthesis and biological activity of pyrimidines. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(2), 1-8. [Link]

-

Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6667. [Link]

-

Mohamed, H. A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 1(3), 161-183. [Link]

-

Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(6), 684-693. [Link]

-

Sharma, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(2), 28-37. [Link]

-

Sroka, W. D., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]

-

El-Faham, A., et al. (2020). Biological activities of Fused Pyrimidine Derivatives – A Review. ResearchGate. [Link]

-

Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. [Link]

-

Mohamed, H. A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Semantic Scholar. [Link]

-

Wikipedia contributors. (2024). Chemotherapy. Wikipedia. [Link]

-

Al-Warhi, T., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. scispace.com [scispace.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemotherapy - Wikipedia [en.wikipedia.org]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

Introduction: The Strategic Imperative of Fluorination in Pyrimidine-Based Drug Design

An In-Depth Technical Guide to the Role of Fluorinated Pyrimidines as Pharmaceutical Building Blocks

The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA.[1] This inherent biological relevance has made pyrimidine analogs a cornerstone of therapeutic development for decades. The strategic incorporation of fluorine into these scaffolds represents one of the most successful tactics in modern medicinal chemistry.[2][3] Fluorine, with its unique combination of high electronegativity, small atomic radius, and the ability to form a remarkably strong carbon-fluorine (C-F) bond, imparts profound changes to the physicochemical and pharmacological properties of the parent pyrimidine molecule.[2][4][5][6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of fluorinated pyrimidines. We will delve into the causality behind their enhanced therapeutic profiles, explore synthetic methodologies, analyze the mechanisms of action of landmark drugs, and provide validated experimental protocols. The objective is to furnish a deep, field-proven understanding of why this class of molecules continues to be a rich source of powerful pharmaceutical agents.

Pillar 1: The Physicochemical Impact of Fluorine on the Pyrimidine Core

The decision to introduce a fluorine atom is a deliberate design choice aimed at modulating specific molecular properties to enhance drug-like characteristics. The strong inductive effect and the stability of the C-F bond are the primary drivers of these changes.[5][6]

-

Modulation of Acidity and Basicity (pKa): Fluorine's powerful electron-withdrawing effect significantly influences the electron density of the pyrimidine ring. This pull of electrons deactivates the ring's nitrogen atoms, making them less basic (lowering their pKa).[5] This alteration can be critical for optimizing a drug's solubility, membrane permeability, and interaction with target proteins at physiological pH.

-

Enhancement of Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry.[7] When a fluorine atom replaces a hydrogen atom at a site susceptible to metabolic oxidation (a "metabolic hotspot"), it effectively blocks the action of metabolic enzymes like the cytochrome P450 family.[2][6] This increased metabolic stability leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][7]

-

Tuning Lipophilicity (LogP): The effect of fluorination on lipophilicity is highly context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic.[6][7] This allows medicinal chemists to fine-tune a molecule's LogP to achieve the optimal balance required for absorption, distribution, and target engagement.

-

Altering Binding Affinity and Conformation: Fluorine can participate in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with protein backbones or side chains. Its substitution can also alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that enhances binding affinity to its biological target.[1][5]

Quantitative Comparison of Physicochemical Properties

The following table summarizes the predictable impact of fluorination on key molecular properties, using uracil and its fluorinated analog 5-Fluorouracil as a representative example.

| Property | Uracil | 5-Fluorouracil | Causality of Change |

| pKa | ~9.5 | ~8.0 | The strong inductive electron withdrawal by fluorine at the C5 position acidifies the N1 proton, lowering the pKa.[8] |

| Metabolic Stability | Susceptible to degradation | C5-F bond blocks enzymatic attack | The C-F bond is significantly stronger than the C-H bond, preventing metabolic oxidation at the 5-position.[7] |

| Target Interaction | Substrate for enzymes | Potent enzyme inhibitor | The fluorine atom is critical for the mechanism-based inhibition of thymidylate synthase.[4] |

Pillar 2: Synthesis of Fluorinated Pyrimidine Building Blocks

The successful application of fluorinated pyrimidines relies on robust and scalable synthetic methodologies. Strategies have evolved from harsh, classical methods to more sophisticated and selective modern techniques.

Synthetic Strategies

-

Direct Electrophilic Fluorination: This approach involves the direct introduction of a fluorine atom onto a pre-formed pyrimidine or uracil ring. Modern reagents such as Selectfluor® (F-TEDA-BF4) have made this a viable and often high-yielding method for creating C-F bonds on electron-rich heterocyclic systems under relatively mild conditions.[4][9] The primary challenge lies in controlling the regioselectivity of the fluorination.

-

Ring-Closure from Fluorinated Precursors: An alternative strategy involves constructing the pyrimidine ring from smaller, readily available fluorinated building blocks. The initial synthesis of 5-FU by Heidelberger and colleagues utilized a ring closure approach starting from toxic ethyl fluoroacetate.[4] Modern variations use safer and more efficient fluorinated synthons. This method is particularly useful for producing pyrimidines with fluorinated side chains, such as the trifluoromethyl group (CF3).[4][10]

-

Enzymatic Fluorination: A frontier in fluorination chemistry is the use of enzymes. Fluorinases, found in certain microorganisms, can catalyze the formation of a C-F bond from fluoride ions under ambient, aqueous conditions with perfect selectivity—a feat that is extremely challenging to replicate with traditional chemical methods.[11][12][13] While not yet widely used in industrial production, this approach holds immense promise for green and efficient synthesis.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized approach for the synthesis of a 5-fluoropyrimidine via direct electrophilic fluorination.

Caption: Generalized workflow for direct electrophilic fluorination.

Pillar 3: Fluorinated Pyrimidines as Approved Pharmaceuticals

The true measure of fluorinated pyrimidines as building blocks is their success in clinically approved drugs. Several compounds have become indispensable tools in oncology and infectious disease.

Case Study 1: 5-Fluorouracil (5-FU) - The Archetype Anticancer Agent

5-Fluorouracil, a foundational chemotherapy agent, perfectly illustrates the concept of "lethal synthesis".[4][14] It is an antimetabolite that exerts its cytotoxic effects after intracellular conversion to several active metabolites.[14][15][16]

Mechanism of Action:

-

Thymidylate Synthase (TS) Inhibition: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[14][15] This complex blocks the enzyme's function, preventing the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[15][17] The depletion of dTMP leads to "thymineless death," particularly in rapidly proliferating cancer cells.[8]

-

RNA and DNA Damage: 5-FU is also metabolized into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA, disrupting RNA processing and function, while FdUTP is incorporated into DNA, leading to DNA damage and instability.[8][14][15][16]

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Case Study 2: Capecitabine - A Tumor-Selective Prodrug

Capecitabine is an orally administered prodrug designed to deliver 5-FU more selectively to tumor tissue, thereby improving the therapeutic index.[1][18][19]

Mechanism of Action: Capecitabine undergoes a three-step enzymatic cascade to release 5-FU.[18][20] The final, critical conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU is catalyzed by the enzyme thymidine phosphorylase (TP).[20] Crucially, TP is often found in significantly higher concentrations in tumor cells compared to healthy tissues, leading to preferential activation of the drug at the site of the cancer.[18][20][21]

Caption: Tumor-selective activation pathway of Capecitabine.

Case Study 3: Gemcitabine - The Difluorinated Nucleoside Analog

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a deoxycytidine analog used to treat a variety of solid tumors.[22][23] Its efficacy is derived from the unique properties imparted by the two fluorine atoms on the deoxyribose sugar ring.[22]

Mechanism of Action:

-

Cellular Uptake and Activation: Gemcitabine is transported into the cell and phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[23][24][25]

-

Inhibition of DNA Synthesis: dFdCTP competes with the natural nucleotide (dCTP) for incorporation into DNA. Once incorporated, it causes "masked chain termination," where only one more nucleotide can be added before DNA polymerase is unable to proceed, irreversibly halting DNA replication.[22][24]

-

Ribonucleotide Reductase Inhibition: The diphosphate form, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[23][24] This self-potentiating mechanism depletes the cell's pool of normal deoxynucleotides, further enhancing the incorporation of dFdCTP into DNA.

Pillar 4: A Self-Validating Experimental Protocol

To translate theory into practice, robust experimental validation is essential. The inhibition of thymidylate synthase (TS) is a key mechanism for many fluoropyrimidine drugs. The following protocol describes a self-validating system for assessing TS inhibition in vitro.

Protocol: Spectrophotometric Assay for Thymidylate Synthase (TS) Inhibition

Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., FdUMP) on recombinant human thymidylate synthase.

Principle: This assay measures the TS-catalyzed conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction uses 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor, which is oxidized to dihydrofolate (DHF). The DHF is then immediately recycled back to tetrahydrofolate (THF) by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of TS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human TS enzyme

-

Recombinant human DHFR enzyme

-

Test Inhibitor (e.g., FdUMP, derived from 5-FU)

-